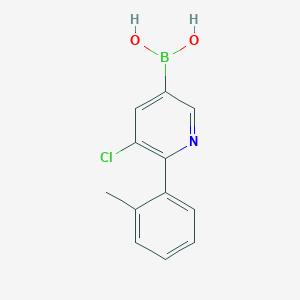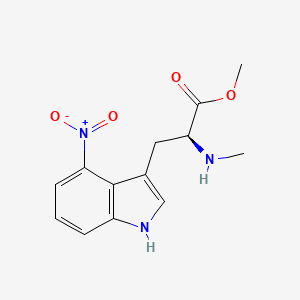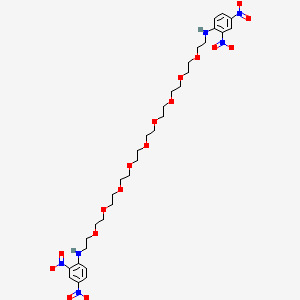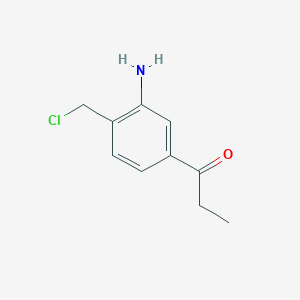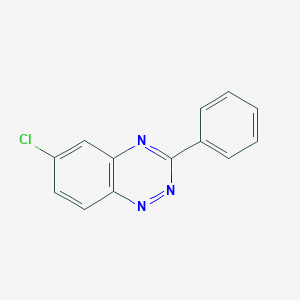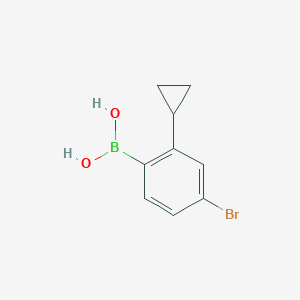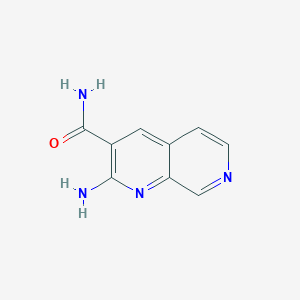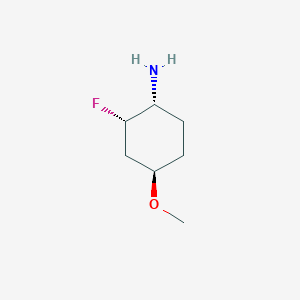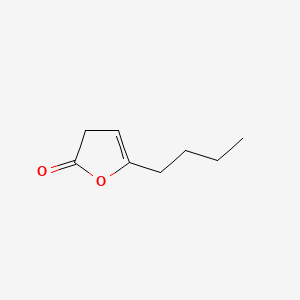
Methyl (2S,3R)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3R)-3-methyloxirane-2-carboxylate is an organic compound with a unique stereochemistry. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-3-methyloxirane-2-carboxylate typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3R)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3R)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, including potential drug candidates.
Wirkmechanismus
The mechanism of action of Methyl (2S,3R)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites .
Vergleich Mit ähnlichen Verbindungen
Methyl (2S,3R)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate: This compound has a similar stereochemistry but different functional groups, leading to distinct chemical properties and applications.
(2S,3R)-3-methylglutamate: Another compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
The uniqueness of this compound lies in its epoxide ring, which imparts high reactivity and versatility in chemical synthesis.
Eigenschaften
CAS-Nummer |
10133-07-0 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
methyl (2S,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4+/m1/s1 |
InChI-Schlüssel |
UZVPEDADFDGCGI-DMTCNVIQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O1)C(=O)OC |
Kanonische SMILES |
CC1C(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


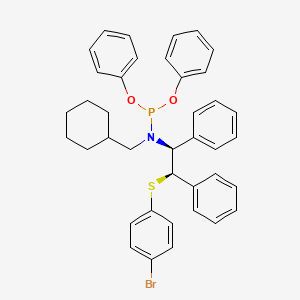
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
